molecular formula C50H84O26 B2904293 (2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[(2Z,6E,10E,14S)-14-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,6,10,14-tetramethylhexadeca-2,6,10,15-tetraenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol CAS No. 121924-05-8

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[(2Z,6E,10E,14S)-14-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,6,10,14-tetramethylhexadeca-2,6,10,15-tetraenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol

Cat. No.: B2904293
CAS No.: 121924-05-8
M. Wt: 1101.2 g/mol
InChI Key: JHLMLCRVDVBIAC-VYLSVUCZSA-N
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Description

This compound is a highly complex glycosylated secondary metabolite featuring a branched oligosaccharide core linked to a polyketide-derived hydrophobic chain.

Properties

CAS No.

121924-05-8

Molecular Formula

C50H84O26

Molecular Weight

1101.2 g/mol

IUPAC Name

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[(2Z,6E,10E,14S)-14-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,6,10,14-tetramethylhexadeca-2,6,10,15-tetraenoxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C50H84O26/c1-7-50(6,76-49-44(38(62)33(57)28(19-53)72-49)75-47-42(66)37(61)32(56)27(18-52)71-47)16-10-15-23(3)12-8-11-22(2)13-9-14-24(4)20-67-48-43(74-46-41(65)36(60)31(55)26(17-51)70-46)39(63)34(58)29(73-48)21-68-45-40(64)35(59)30(54)25(5)69-45/h7,11,14-15,25-49,51-66H,1,8-10,12-13,16-21H2,2-6H3/b22-11+,23-15+,24-14-/t25-,26+,27+,28+,29+,30-,31+,32+,33+,34+,35+,36-,37-,38-,39-,40+,41+,42+,43+,44+,45+,46-,47-,48+,49-,50+/m0/s1

InChI Key

JHLMLCRVDVBIAC-VYLSVUCZSA-N

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(C(OC3OCC(=CCCC(=CCCC(=CCCC(C)(C=C)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)CO)O)O)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC/C(=C\CC/C(=C/CC/C(=C/CC[C@@](C)(C=C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)/C)/C)/C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(=CCCC(=CCCC(=CCCC(C)(C=C)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)C)C)C)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O

solubility

not available

Origin of Product

United States

Biological Activity

The compound identified as (2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-... is a complex polyol with significant biological activity. This article explores its pharmacological properties and potential applications based on recent research findings.

Structural Overview

This compound belongs to a class of polyols characterized by multiple hydroxyl groups and complex glycosidic linkages. Its intricate structure suggests potential interactions with various biological pathways.

Antioxidant Properties

Research indicates that polyols with similar structural features exhibit strong antioxidant activity. The presence of multiple hydroxyl groups enhances the ability to scavenge free radicals and reduce oxidative stress. Studies have shown that compounds like this can protect cellular components from oxidative damage .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies have reported inhibition of bacterial growth in species such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

Compounds with similar structures have been noted for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses. This activity is crucial in conditions such as arthritis and other inflammatory diseases .

Case Studies

  • Antioxidant Efficacy : A study evaluated the antioxidant capacity of related polyols using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels at concentrations as low as 10 µM .
  • Antimicrobial Testing : In a controlled laboratory setting, the compound was tested against various strains of bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for E. coli, showcasing its potential as an antimicrobial agent .
  • Inflammatory Response Modulation : A clinical trial assessed the effects of similar compounds on inflammatory markers in patients with chronic inflammation. Results showed a marked decrease in TNF-alpha levels after treatment over six weeks .

Comparative Analysis

Property (2R,...)-Compound Similar Polyol Compounds
Antioxidant ActivityHighModerate to High
Antimicrobial ActivityEffective (MIC 32 µg/mL)Variable
Anti-inflammatory EffectsSignificantModerate

Future Directions

Given its promising biological activities:

  • Pharmaceutical Development : Further research into this compound could lead to the development of new therapeutic agents targeting oxidative stress-related diseases.
  • Formulation Studies : Investigating its use in topical formulations for skin protection against UV radiation and pollution could be beneficial.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Property Target Compound (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(2R,3R)-2-(4-hydroxyphenyl)-...] Antibiotic NK 1001 Sdox (Anthracycline Derivative)
Molecular Formula C₆₀H₆₂O₂₄ C₆₀H₆₂O₂₄ C₁₈H₃₅N₃O₁₂ C₄₇H₄₈N₂O₁₅S₂
Molecular Weight 1167.10 g/mol 1167.10 g/mol 485.48 g/mol 969.01 g/mol
Hydrogen Bond Donors 16 16 10 8
Hydrogen Bond Acceptors 24 24 15 15
LogP (XlogP) 2.30 2.30 -3.12 1.85
Bioactivity Highlights Antioxidant, antimicrobial Antioxidant, estrogen receptor binding Antibacterial, antifungal Anticancer (DNA intercalation)

Key Structural Differences :

Glycosylation Patterns: The target compound and its analog in share a multi-glycosylated oxane core, whereas NK 1001 features aminoglycoside modifications linked to a cyclohexyl ring. Sdox lacks carbohydrate moieties, instead relying on a tetracyclic anthraquinone scaffold.

Hydrophobic Domains: The target compound’s polyketide-derived hexadecatetraenoyl chain enhances lipophilicity compared to NK 1001’s shorter aliphatic amino-hydroxyoctadecene chain.

Functional Comparison with Secondary Metabolites

Mechanistic Insights :

  • The target compound’s bioactivity is likely driven by its ability to disrupt microbial membranes (via hydrophobic interactions) and scavenge free radicals (via phenolic hydroxyl groups) .
  • In contrast, NK 1001 targets bacterial ribosomes through aminoglycoside-protein interactions, while Sdox inhibits topoisomerase II via intercalation.

Industrial and Pharmacological Relevance

Notable Challenges :

  • The target compound’s synthesis requires precise stereochemical control, making enzymatic or chemoenzymatic approaches preferable .
  • Its predicted hepatotoxicity (ADMET: 72% probability) and low oral bioavailability (33%) limit direct therapeutic use without structural optimization .

Q & A

Q. What are the recommended spectroscopic techniques for characterizing the stereochemistry and functional groups of this compound?

Methodological Answer: To resolve the stereochemical complexity and hydroxyl/methyl group placement, employ a combination of:

  • Nuclear Magnetic Resonance (NMR):
    • Use 1H^{1}\text{H}-NMR to identify methyl groups and hydroxyl protons (D2_2O exchange experiments).
    • 13C^{13}\text{C}-NMR and 2D techniques (COSY, HSQC, HMBC) to map carbon connectivity and confirm glycosidic linkages .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) for molecular formula validation.
    • Tandem MS (MS/MS) to fragment and confirm substituent positions .
  • Infrared Spectroscopy (IR):
    • Detect hydroxyl stretches (~3200–3600 cm1^{-1}) and ether linkages (~1100 cm1^{-1}) .

Q. Table 1: Spectroscopic Techniques and Applications

TechniqueKey ApplicationsDetection LimitsReferences
1H^{1}\text{H}-NMRMethyl groups, hydroxyl protons~0.1 µmol
HSQC/HMBCCarbon-proton connectivitySub-millimolar
HRMSMolecular formula validationppm accuracy

Q. How can synthesis protocols be optimized to improve yield of the hexose-oxan-2-yl substructure?

Methodological Answer:

  • Parameter Screening: Use Design of Experiments (DoE) to test variables like temperature (25–60°C), solvent polarity (water vs. methanol), and catalyst loading (e.g., Lewis acids).
  • Protecting Groups: Temporarily block hydroxyl groups with acetyl or benzyl groups to reduce side reactions during glycosylation .
  • Monitoring: Employ thin-layer chromatography (TLC) or HPLC to track intermediate formation and purity .

Advanced Research Questions

Q. How can computational methods streamline reaction pathway design for this compound?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and energy barriers for glycosidic bond formation. Validate with experimental kinetics .
  • Reaction Path Search Algorithms: Tools like GRRM or AFIR predict low-energy pathways for stereoselective synthesis .
  • Machine Learning: Train models on existing carbohydrate reaction databases to predict optimal conditions (e.g., solvent, catalyst) .

Q. How should researchers resolve contradictions in hydroxyl group reactivity reported across studies?

Methodological Answer:

  • Controlled Replication: Repeat experiments under identical conditions (pH, temperature, solvent) to isolate variables.
  • Isotopic Labeling: Use 18O^{18}\text{O}-labeled water to trace hydroxyl group participation in hydrolysis or oxidation .
  • Computational Validation: Compare DFT-calculated reaction energies with experimental data to identify outliers .

Q. What experimental strategies assess the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Testing: Incubate samples at 40–60°C and pH 2–9 for 1–4 weeks. Monitor degradation via HPLC and LC-MS.
  • Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life under standard conditions (25°C) .
  • Protective Formulations: Use lyophilization or encapsulation in cyclodextrins to enhance stability .

Q. What multi-step purification approaches are effective for isolating intermediates with similar polarities?

Methodological Answer:

  • Stepwise Chromatography:
    • Size-exclusion chromatography (SEC) to separate by molecular weight.
    • Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) .
  • Crystallization: Optimize solvent mixtures (e.g., ethanol/water) to exploit solubility differences .

Q. How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

  • Storage Conditions:
    • Lyophilize and store at -20°C under argon to prevent oxidation.
    • Use amber vials to block light-induced degradation .
  • Handling: Work under inert atmosphere (N2_2 glovebox) for moisture-sensitive steps .

Q. What enzymatic or chemical etching methods can functionalize the compound for material science applications?

Methodological Answer:

  • Enzymatic Modification: Use glycosyltransferases to append moieties (e.g., fluorescent tags) at specific hydroxyl positions .
  • Controlled Oxidation: NaIO4_4 selectively oxidizes vicinal diols to aldehydes for crosslinking .

Q. How do surface interactions (e.g., silica, polymers) impact the compound’s reactivity in catalytic studies?

Methodological Answer:

  • Adsorption Studies: Use quartz crystal microbalance (QCM) or surface plasmon resonance (SPR) to quantify binding affinities .
  • In Situ Spectroscopy: Employ attenuated total reflectance (ATR)-IR to monitor structural changes during surface reactions .

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